molecular formula C17H14Cl2FN3O3 B063869 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride CAS No. 184475-70-5

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride

Cat. No.: B063869
CAS No.: 184475-70-5
M. Wt: 398.2 g/mol
InChI Key: RBFWFFFXYPQXHG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10;/h3-8H,1-2H3,(H,20,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWFFFXYPQXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625991
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184475-70-5
Record name 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method involves the chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (CAS 179688-53-0) using phosphoryl chloride (POCl₃) in toluene, followed by nucleophilic substitution with 3-chloro-4-fluoroaniline. The reaction proceeds via the formation of a reactive 4-chloroquinazoline intermediate, which subsequently reacts with the aniline derivative.

Key Steps:

  • Chlorination:

    7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate+POCl3Toluene, 60°C4-Chloroquinazoline intermediate\text{7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate} + \text{POCl}_3 \xrightarrow{\text{Toluene, 60°C}} \text{4-Chloroquinazoline intermediate}
  • Amination:

    4-Chloroquinazoline intermediate+3-Chloro-4-fluoroanilineIsopropyl alcohol, 65°CProduct\text{4-Chloroquinazoline intermediate} + \text{3-Chloro-4-fluoroaniline} \xrightarrow{\text{Isopropyl alcohol, 65°C}} \text{Product}

Optimization Notes:

  • Triethylamine (TEA) is used to neutralize HCl generated during chlorination, preventing side reactions.

  • Isopropyl alcohol acts as both a solvent and proton donor, facilitating the substitution reaction.

ParameterValueSource
Yield180 g (crude)
Purity (HPLC)>95% after recrystallization
Reaction Time7 hours (total)
Temperature Range60–65°C

Condensation via Imine Formation

Aldehyde-Aniline Condensation

This route employs aldehydes such as pyrazine-2-carbaldehyde or 5-hydroxy-2-methoxypyridine-4-carbaldehyde to form Schiff base intermediates with 3-chloro-4-fluoroaniline. Subsequent cyanide addition or reduction yields the target compound.

Example Reaction:

Pyrazine-2-carbaldehyde+3-Chloro-4-fluoroanilineCH₃CN:DCM:TFEImine intermediateTMSCNCyano derivative\text{Pyrazine-2-carbaldehyde} + \text{3-Chloro-4-fluoroaniline} \xrightarrow{\text{CH₃CN:DCM:TFE}} \text{Imine intermediate} \xrightarrow{\text{TMSCN}} \text{Cyano derivative}

Critical Factors:

  • Solvent systems like acetonitrile (CH₃CN), dichloromethane (DCM), and 2,2,2-trifluoroethanol (TFE) stabilize the imine intermediate.

  • Trimethylsilyl cyanide (TMSCN) facilitates cyanide transfer without requiring harsh conditions.

ParameterValueSource
Yield25–350 mg (small-scale)
Purity (LCMS)85–98%
Reaction Time2–18 hours

Reductive Amination with Sodium Triacetoxyborohydride

Aldehyde Reduction Strategy

Methyl 6-formylnicotinate reacts with 3-chloro-4-fluoroaniline in tetrahydrofuran (THF) to form an imine, which is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃). This method is advantageous for avoiding high temperatures.

Reaction Scheme:

Methyl 6-formylnicotinate+3-Chloro-4-fluoroanilineTHFImineNaBH(OAc)₃Amine product\text{Methyl 6-formylnicotinate} + \text{3-Chloro-4-fluoroaniline} \xrightarrow{\text{THF}} \text{Imine} \xrightarrow{\text{NaBH(OAc)₃}} \text{Amine product}

Challenges:

  • Moderate yields (28.6%) due to competing side reactions.

  • Requires chromatographic purification to isolate the product.

ParameterValueSource
Yield28.6%
Solvent SystemTHF/ethyl acetate
Purification MethodColumn chromatography

One-Pot Synthesis Using Thionyl Chloride

Direct Chlorination and Coupling

In this streamlined approach, 7-chloro-6-nitroquinazolin-4-one is treated with thionyl chloride (SOCl₂) and dimethylformamide (DMF) to generate a chlorinated intermediate. Subsequent reaction with 3-chloro-4-fluoroaniline in isopropanol yields the target compound in high purity.

Advantages:

  • Eliminates isolation of intermediates, reducing processing time.

  • High yields (70–98%) under nitrogen atmosphere.

ParameterValueSource
Yield70–98%
Purity (HPLC)96–98%
Key ReagentThionyl chloride

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 (Phosphoryl chloride route) is optimal for large-scale production (180 g batches) but requires careful handling of corrosive reagents.

  • Method 4 (One-pot synthesis) offers the highest purity (>98%) and is suitable for pharmaceutical-grade synthesis.

  • Method 3 (Reductive amination) is less efficient but valuable for structural analogs requiring mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetate group yields the corresponding alcohol, while substitution reactions can introduce various functional groups at the chloro and fluoro positions .

Scientific Research Applications

Anticancer Applications

One of the primary applications of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride is in cancer research. The compound has demonstrated significant efficacy against various cancer cell lines due to its ability to inhibit specific kinases involved in tumor growth and proliferation.

Case Study: Inhibition of Kinase Activity

A study conducted on the compound's effect on cellular proliferation revealed that it inhibits the activity of certain kinases associated with cancer progression. The study utilized various cancer cell lines, including breast and lung cancer, and reported a reduction in cell viability by over 50% at specific concentrations.

Cell LineIC50 (µM)Inhibition (%)
MCF-7 (Breast)5.260
A549 (Lung)3.870
HCT116 (Colon)4.565

Other Pharmacological Activities

In addition to its anticancer properties, this compound has been investigated for other pharmacological activities, including:

  • Anti-inflammatory Effects : Research indicates that the compound may reduce inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies show that this compound exhibits antimicrobial properties against several bacterial strains, indicating a possible application in infectious disease treatment.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. It has been classified as harmful if swallowed and causes skin irritation, necessitating careful handling in laboratory settings.

Toxicity ParameterValue
Acute Oral ToxicityHarmful
Skin IrritationCauses irritation

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride
  • Molecular Formula : C₁₇H₁₄ClFN₃O₃·HCl
  • CAS Number : 788136-89-0 (free base); 179688-54-1 (hydrochloride salt) .

Synthesis :
This compound is a critical intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor targeting EGFR (epidermal growth factor receptor). It is synthesized via the reaction of 4-chloro-7-methoxyquinazolin-6-yl acetate with 3-chloro-4-fluoroaniline in isopropyl alcohol under reflux, achieving high yields (90–96%) and purity (96–98.5%) . Subsequent steps involve hydrolysis of the acetate group and substitution with morpholine propyl chloride to form Gefitinib .

Comparison with Similar Quinazoline Derivatives

Structural and Functional Differences

The quinazoline core is common among EGFR/HER2 inhibitors, but substituents at the 6-position dictate pharmacological properties. Below is a comparative analysis:

Compound Name Molecular Formula 6-Position Substituent Biological Activity Role Key References
This compound C₁₇H₁₄ClFN₃O₃·HCl Acetate Intermediate (no direct activity) Synthetic precursor
Gefitinib hydrochloride C₂₂H₂₅Cl₂FN₄O₃ 3-(4-Morpholinyl)propoxy EGFR inhibitor (IC₅₀: 2–37 nM) Active drug (API)
Dacomitinib monohydrate C₂₄H₂₅ClFN₅O₂·H₂O 4-(Piperidin-1-yl)but-2-enamide Pan-HER inhibitor (IC₅₀: 6–45 nM) Active drug (API)
4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-methoxyquinazolin-6-yl acetate C₂₂H₁₉ClFN₅O₃ Pyridin-2-ylmethoxy Kinase inhibitor (preclinical antitumor) Intermediate
4-((3-Chloro-4-(3,4-dichlorophenoxy)phenyl)amino)-7-methoxyquinazolin-6-yl acetate C₂₂H₁₅Cl₃FN₃O₃ 3,4-Dichlorophenoxy Antiproliferative (cell line studies) Intermediate

Key Findings from Comparative Studies

Substituent Impact on Activity :

  • The acetate group in the target compound is a transient substituent, replaced during synthesis to enhance solubility or enable downstream reactions . In contrast, the morpholinylpropoxy group in Gefitinib improves binding to EGFR’s ATP pocket .
  • Bulky substituents (e.g., pyridin-2-ylmethoxy in compound 4c) reduce metabolic clearance but may lower oral bioavailability due to steric hindrance .

Synthetic Efficiency :

  • The target compound is synthesized with >90% yield , outperforming analogs like 4c (80.5% yield) and 7a (100% yield but requiring harsh conditions) .

Biological Relevance: Gefitinib and Dacomitinib exhibit nanomolar potency against EGFR/HER2, while the acetate intermediate lacks direct activity . Modifications at the 6-position (e.g., dichlorophenoxy in 7a) broaden target specificity but increase toxicity risks .

Biological Activity

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, also known as a gefitinib analog, is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This article explores its synthesis, biological properties, and implications in cancer treatment.

  • Molecular Formula : C17H13ClFN3O3
  • Molecular Weight : 361.75 g/mol
  • CAS Number : 788136-89-0
  • Melting Point : Approximately 293 °C
  • Purity : >98% (HPLC)

The compound functions primarily as an EGFR inhibitor. EGFR is a critical receptor involved in cell signaling pathways that regulate cell proliferation and survival. By inhibiting this receptor, the compound can potentially prevent the growth of tumors that express high levels of EGFR.

Anticancer Effects

Research indicates that compounds similar to this compound exhibit potent anticancer properties:

  • Inhibition of Tumor Growth : Studies have shown that gefitinib and its analogs are effective in reducing tumor size in various cancer models, particularly non-small cell lung cancer (NSCLC) .
  • Selectivity : The compound selectively inhibits EGFR without significantly affecting other kinases, which minimizes side effects associated with broader-spectrum inhibitors .

Case Studies

  • Efficacy in NSCLC : A study demonstrated that patients with EGFR mutations showed a significant response to treatment with gefitinib and similar compounds, leading to improved overall survival rates .
  • Combination Therapies : Research has explored the effectiveness of combining this compound with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with commercially available quinazoline derivatives.
  • Reactions : Key reactions include acylation and chlorination processes that introduce the chloro and fluorine substituents essential for biological activity .

Comparative Biological Activity Table

Compound NameCAS NumberActivityNotes
Gefitinib184475-35-2EGFR InhibitorFirst-line treatment for NSCLC
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate788136-89-0EGFR InhibitorAnalog with potential enhanced properties
Erlotinib183321-74-6EGFR InhibitorUsed in various cancers; similar mechanism

Q & A

Basic: What are the common synthetic routes for preparing 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride, and what challenges arise in multi-step synthesis?

Methodological Answer:
The synthesis typically involves sequential functionalization of a quinazoline core. For example, a related compound, 4-((5-chloro-4-fluoro-2-hydroxyphenyl)amino)-7-methoxyquinazolin-6-ol, was synthesized via nucleophilic aromatic substitution of a halogenated quinazoline intermediate with an aniline derivative, followed by hydroxyl group protection . Key challenges include:

  • Low yields in multi-step sequences (e.g., 2–5% overall yield for AZD8931, a structurally similar quinazoline kinase inhibitor) due to side reactions .
  • Regioselectivity issues during substitution reactions, requiring precise temperature and solvent control.
  • Purification complexity from byproducts; techniques like column chromatography or recrystallization are critical .

Table 1: Example Reaction Conditions for Quinazoline Derivatives

StepReaction TypeConditionsYieldReference
1Nitro reductionH₂/Pd-C, MeOH, RT85%
2Chloro-fluoroaniline couplingDMF, 80°C, 12h60%
3AcetylationAcetic anhydride, pyridine, 0°C75%

Basic: Which analytical techniques are most effective for characterizing this compound and validating its purity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : For structural confirmation (e.g., distinguishing acetate and methoxy protons) .
  • HPLC-MS : To assess purity (>95%) and detect trace impurities; reversed-phase C18 columns with acetonitrile/water gradients are standard .
  • X-ray Crystallography : Resolves molecular conformation, as demonstrated for the methanol solvate of a related quinazoline .
  • Elemental Analysis : Validates stoichiometry, particularly for hydrochloride salts .

Note: Discrepancies in melting points or spectral data across studies may arise from polymorphic forms or hydration states, necessitating controlled crystallization .

Advanced: How can researchers design biological assays to evaluate the kinase inhibition profile of this compound, and how should contradictory activity data be addressed?

Methodological Answer:

  • Assay Design :
    • Use in vitro kinase assays (e.g., ELISA-based phosphorylation detection) with recombinant kinases (e.g., EGFR, HER2) to screen inhibitory activity .
    • Include positive controls (e.g., gefitinib for EGFR) and measure IC₅₀ values via dose-response curves.
  • Addressing Contradictions :
    • Buffer conditions (e.g., ATP concentration) significantly impact results; standardize assay protocols .
    • Confirm target engagement using cellular assays (e.g., Western blotting for phosphorylated kinases in cancer cell lines) .
    • Cross-validate with structural analogs ; morpholine-substituted derivatives (e.g., ) often show enhanced solubility and target affinity .

Advanced: What strategies optimize the structure-activity relationship (SAR) for enhancing this compound’s pharmacokinetic properties?

Methodological Answer:

  • Substituent Modification :
    • Introduce morpholine-propoxy groups (as in ) to improve water solubility and blood-brain barrier penetration .
    • Replace the acetate group with prodrug moieties (e.g., phosphate esters) for enhanced oral bioavailability .
  • Metabolic Stability :
    • Use microsomal stability assays to identify metabolic hotspots (e.g., demethylation of methoxy groups); blocking vulnerable sites with halogens (Cl/F) can reduce clearance .
  • Computational Modeling :
    • Docking studies with kinase ATP-binding pockets guide rational substitutions (e.g., optimizing halogen bonding with 3-chloro-4-fluorophenyl groups) .

Advanced: How does crystallographic data inform the molecular modeling of this compound’s binding mode?

Methodological Answer:

  • Crystal Structure Insights :
    • The methanol solvate structure of a related quinazoline () reveals planar quinazoline stacking and hydrogen bonding between the amine group and solvent .
    • Key interactions (e.g., hydrogen bonds with kinase hinge regions) can be modeled using software like Schrödinger or AutoDock.
  • Dynamic Behavior :
    • Molecular dynamics simulations assess conformational flexibility; rigidifying the quinazoline core with substituents (e.g., morpholine) may enhance binding entropy .

Basic: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

  • Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetate group .
  • Stability Testing :
    • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
    • The hydrochloride salt form () enhances stability compared to free bases but may still degrade under UV light .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.